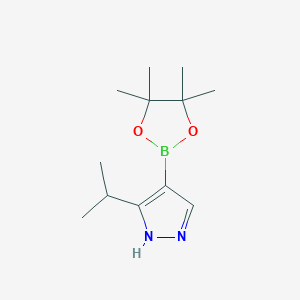
3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as Ipragliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is a drug used for the treatment of type 2 diabetes mellitus. Ipragliflozin works by blocking the reabsorption of glucose in the kidneys, causing excess glucose to be excreted in the urine. This mechanism of action helps to lower blood glucose levels in diabetic patients.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and DFT Studies : This compound is used as a raw substitute material in the synthesis of various pyrazole derivatives. It's characterized using FT-IR, NMR, MS spectroscopies, and X-ray diffraction. DFT studies are performed to calculate the molecular structure, confirming the results of X-ray diffraction (Liao, Liu, Wang, & Zhou, 2022).
Molecular Structure and DFT Analysis : The compound serves as an organic intermediate in molecular syntheses, characterized by spectroscopic methods and X-ray diffraction. The consistency of molecular structure with DFT calculations highlights its potential in various scientific applications (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Chemical Properties and Intermediates
Role in Synthesis of Biologically Active Compounds : It acts as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis and structural confirmation are crucial steps in the development of these compounds (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Application in Polymer Chemistry : The compound is used in the synthesis of deeply colored polymers with specific molecular weights, solubility, and characteristic properties. Its role in polymer chemistry is significant for developing new materials with desired properties (Welterlich, Charov, & Tieke, 2012).
Medicinal Chemistry and Drug Discovery
- Synthesis of Novel Pyrazoles for Drug Discovery : The compound is utilized in synthesizing novel pyrazole derivatives for potential use in drug discovery, specifically for anti-inflammatory and anti-cancer properties. Molecular docking and ADMET predictions are part of this research, underlining its importance in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Luminescent Properties
- In Luminescent Polymers : The compound is used in synthesizing fluorene copolymers, showing significant photoluminescence and electroluminescence properties. This aspect is crucial for applications in optoelectronics and light-emitting devices (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).
Conformational Analysis
- Structural and Vibrational Property Studies : The compound is synthesized and its structure is characterized by spectroscopy and X-ray diffraction. DFT and TD-DFT calculations are performed for spectroscopic data analysis, geometrical parameters, and vibrational properties, emphasizing its versatility in conformational analysis (Wu, Chen, Chen, & Zhou, 2021).
Wirkmechanismus
Target of Action
Boronic acid pinacol esters are generally used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound 3-Isopropylpyrazole-4-boronic acid pinacol ester, as a boronic acid pinacol ester, is likely to participate in Suzuki–Miyaura coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Isopropylpyrazole-4-boronic acid pinacol ester are related to the Suzuki–Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that boronic pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of 3-Isopropylpyrazole-4-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 3-Isopropylpyrazole-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst is crucial for the Suzuki–Miyaura coupling reaction .
Eigenschaften
IUPAC Name |
5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-8(2)10-9(7-14-15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSAOVXHBKZRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
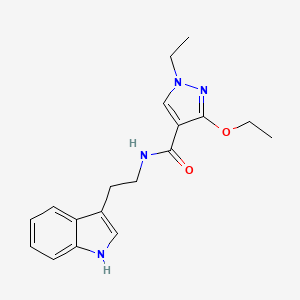
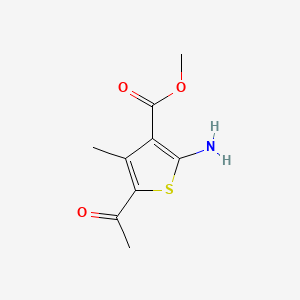
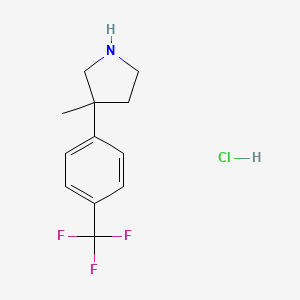
![4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2424607.png)
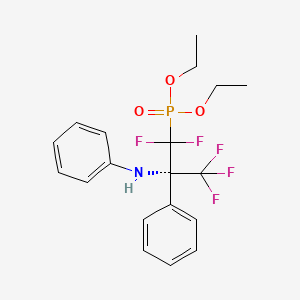
![2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2424611.png)

![[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride](/img/structure/B2424614.png)
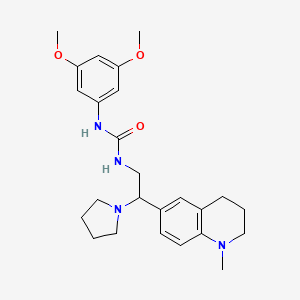

![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)
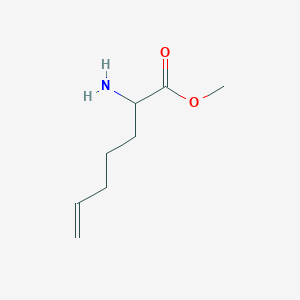
![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)
